3-メチル-2,3,4,5-テトラヒドロ-1,4-ベンゾチアゼピン

概要

説明

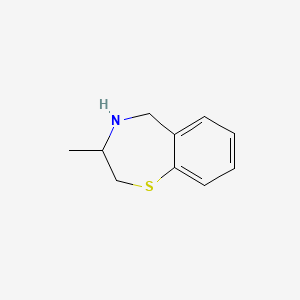

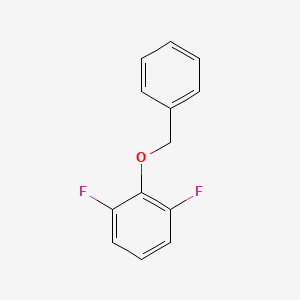

“3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine” is a chemical compound that belongs to the benzothiazepine class of compounds. It has a molecular weight of 179.29 . The compound is in liquid form .

Synthesis Analysis

A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are converted to the corresponding N-amino derivatives, which give new condensed indole systems .Molecular Structure Analysis

The InChI code for “3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine” is1S/C10H13NS/c1-8-7-12-10-5-3-2-4-9 (10)6-11-8/h2-5,8,11H,6-7H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.29 . It is in liquid form and is stored at room temperature .科学的研究の応用

化学的性質と構造

化合物 “3-メチル-2,3,4,5-テトラヒドロ-1,4-ベンゾチアゼピン” のCAS番号は802875-04-3、分子量は179.29です . IUPAC名は一般名と同じです . この化合物のInChIコードは1S/C10H13NS/c1-8-7-12-10-5-3-2-4-9(10)6-11-8/h2-5,8,11H,6-7H2,1H3です .

合成

対象化合物と構造的に類似した2,3,4,5-テトラヒドロ-1,5-ベンゾチアゼピンの合成方法が提案されています . この方法は、4-クロマノンと4-チオクロマノンのオキシムの還元的環拡大を含みます . これらの化合物は対応するN-アミノ誘導体に変換され、フィッシャー反応におけるアリールヒドラジンと同様に、新しい縮合インドール系を与えます .

潜在的な用途

“3-メチル-2,3,4,5-テトラヒドロ-1,4-ベンゾチアゼピン” の具体的な用途はすぐに利用できませんが、関連する化合物はさまざまな科学研究用途で使用されています。 例えば、構造的に類似した化合物である1,3-ジメチル-3,4,5,6-テトラヒドロ-2(1H)-ピリミジノンは、アミンのN-アルキル化、アルドースのO-アルキル化、およびポリ(アリールエーテル)の合成に汎用的な溶媒として使用されてきました .

安全情報

この化合物は、GHS05とGHS07のピクトグラムで分類されており、腐食性と有害性を示しています . 関連する危険性に関する記述は、H302、H315、H318、およびH335であり、これは飲み込んだ場合に有害であること、皮膚刺激を引き起こすこと、重度の眼損傷を引き起こすこと、および呼吸器刺激を引き起こす可能性があることを示しています .

Safety and Hazards

作用機序

Target of Action

It’s worth noting that benzothiazepine derivatives have been reported to bind to various targets such as the ryr1 channel and several G-protein coupled receptors .

Mode of Action

Benzothiazepine derivatives have been reported to enhance the binding affinity of calstabin-1 to the ryr1 channel , and act as antagonists on several G-protein coupled receptors .

Biochemical Pathways

Benzothiazepine derivatives have been reported to affect various pathways related to cardiovascular modulation, anti-cancer activity, spasmolytic activity, and anti-ulcer activity .

Result of Action

Benzothiazepine derivatives have been reported to slow muscle fatigue and reduce muscle damage in exercised mice .

生化学分析

Biochemical Properties

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the RyR1 channel, enhancing the binding affinity of Calstabin-1 . This interaction prevents the depletion of Calstabin-1 from the RyR1 complex, thereby slowing muscle fatigue and reducing muscle damage in exercised mice . The nature of these interactions is primarily through binding affinity and stabilization of protein complexes.

Cellular Effects

The effects of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involving dopamine receptors, particularly the D1 receptor . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the D1 dopamine receptor and inhibits G protein-coupled inwardly rectifying potassium channels . These interactions result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that it can have sustained biological activity over extended periods.

Dosage Effects in Animal Models

The effects of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reduced muscle fatigue and damage . At higher doses, it may cause toxic or adverse effects. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine within cells and tissues are mediated by various transporters and binding proteins. These interactions determine its localization and accumulation within specific cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach target sites to exert its effects .

Subcellular Localization

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and subsequent biological effects .

特性

IUPAC Name |

3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-8-7-12-10-5-3-2-4-9(10)6-11-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPYLWXHYKKRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile](/img/structure/B1448324.png)

![2-chloro-N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B1448328.png)

![5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole](/img/structure/B1448330.png)

![8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1448331.png)

![2-[(Dimethylamino)methylene]-6-fluoroindan-1-one](/img/structure/B1448333.png)

![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)

![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)

![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)